Cas no 17231-59-3 (2-Pyrazinecarbonitrile,3,5-diamino-6-chloro-)
2-Pyrazinecarbonitrile,3,5-diamino-6-chloro- Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyrazinecarbonitrile,3,5-diamino-6-chloro-
- 3,5-diamino-6-chloro-2-pyrazinecarbonitrile
- 3,5-diamino-6-chloropyrazine-2-carbonitrile
- 6-CHLORO-3 5-DIAMINO-2-PYRAZINE-
- 17231-59-3
- DTXSID90402079
- 3,5-diamino-6-chloro-2-pyrazine carbonitrile
- EN300-7702134
- SCHEMBL3607648
- 6-CHLORO-3,5-DIAMINO-2-PYRAZINE-CARBONITRILE)
-
- Inchi: 1S/C5H4ClN5/c6-3-5(9)11-4(8)2(1-7)10-3/h(H4,8,9,11)
- InChI Key: AQENTCJPUUSHCK-UHFFFAOYSA-N
- SMILES: ClC1=C(N)N=C(C(C#N)=N1)N
Computed Properties
- Exact Mass: 169.01572
- Monoisotopic Mass: 169.016
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102A^2
- XLogP3: 0.7
Experimental Properties
- Density: 1.63
- Melting Point: 297 °C (dec.)(lit.)
- Boiling Point: 443.7°C at 760 mmHg
- Flash Point: 222.1°C
- Refractive Index: 1.673
- PSA: 101.61
2-Pyrazinecarbonitrile,3,5-diamino-6-chloro- Security Information
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22-36/37/38
- Safety Term:S26-36
2-Pyrazinecarbonitrile,3,5-diamino-6-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7702134-0.05g |
3,5-diamino-6-chloropyrazine-2-carbonitrile |
17231-59-3 | 95% | 0.05g |
$1001.0 | 2024-05-22 | |
| Enamine | EN300-7702134-0.1g |
3,5-diamino-6-chloropyrazine-2-carbonitrile |
17231-59-3 | 95% | 0.1g |
$1233.0 | 2024-05-22 | |
| Enamine | EN300-7702134-0.25g |
3,5-diamino-6-chloropyrazine-2-carbonitrile |
17231-59-3 | 95% | 0.25g |
$1759.0 | 2024-05-22 | |
| Enamine | EN300-7702134-0.5g |
3,5-diamino-6-chloropyrazine-2-carbonitrile |
17231-59-3 | 95% | 0.5g |
$2772.0 | 2024-05-22 | |
| Enamine | EN300-7702134-1.0g |
3,5-diamino-6-chloropyrazine-2-carbonitrile |
17231-59-3 | 95% | 1.0g |
$3553.0 | 2024-05-22 | |
| Enamine | EN300-7702134-2.5g |
3,5-diamino-6-chloropyrazine-2-carbonitrile |
17231-59-3 | 95% | 2.5g |
$6965.0 | 2024-05-22 | |
| Enamine | EN300-7702134-5.0g |
3,5-diamino-6-chloropyrazine-2-carbonitrile |
17231-59-3 | 95% | 5.0g |
$10306.0 | 2024-05-22 | |
| Enamine | EN300-7702134-10.0g |
3,5-diamino-6-chloropyrazine-2-carbonitrile |
17231-59-3 | 95% | 10.0g |
$15281.0 | 2024-05-22 | |
| Aaron | AR00AXLH-50mg |
6-CHLORO-3 5-DIAMINO-2-PYRAZINE- |
17231-59-3 | 95% | 50mg |
$1402.00 | 2025-02-14 | |
| Aaron | AR00AXLH-100mg |
6-CHLORO-3 5-DIAMINO-2-PYRAZINE- |
17231-59-3 | 95% | 100mg |
$1721.00 | 2025-02-14 |
2-Pyrazinecarbonitrile,3,5-diamino-6-chloro- Related Literature
-
Chunxia Zhao,Qing Dai,Takehiro Seino,Ying-Yu Cui,Seiichi Nishizawa,Norio Teramae Chem. Commun. 2006 1185
Additional information on 2-Pyrazinecarbonitrile,3,5-diamino-6-chloro-
2-Pyrazinecarbonitrile, 3,5-Diamino-6-Chloro- (CAS No. 17231-59-3): A Comprehensive Overview
2-Pyrazinecarbonitrile, 3,5-diamino-6-chloro- (commonly referred to as CAS No. 17231-59-3) is a structurally complex organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyrazine derivatives, which are known for their unique electronic properties and versatile reactivity. The molecule features a pyrazine ring system with a cyano group at position 2, amino groups at positions 3 and 5, and a chlorine atom at position 6. This combination of functional groups makes it a valuable precursor in the synthesis of advanced materials and bioactive compounds.
The synthesis of CAS No. 17231-59-3 typically involves multi-step organic reactions, often employing methods such as nucleophilic substitution, coupling reactions, or reductions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the pyrazine ring system and subsequent functionalization with amino and cyano groups.
One of the most promising applications of 2-Pyrazinecarbonitrile, 3,5-diamino-6-chloro lies in its role as an intermediate in drug discovery. The compound's ability to act as a scaffold for constructing bioactive molecules has been widely recognized. Recent studies have demonstrated its potential in the development of anticancer agents, where the amino groups can serve as sites for further functionalization to enhance bioavailability and target specificity. Additionally, the cyano group provides a platform for conjugation with other pharmacophores, enabling the creation of novel therapeutic agents.
In the field of materials science, CAS No. 17231-59-3 has shown promise as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The presence of multiple coordinating groups (amino and cyano) allows for strong interactions with metal ions, leading to highly stable and porous structures. These materials have potential applications in gas storage, catalysis, and sensing technologies. Recent research has focused on optimizing the synthesis conditions to achieve better control over the morphology and properties of these materials.
The electronic properties of 2-Pyrazinecarbonitrile, 3,5-diamino-6-chloro also make it an attractive candidate for use in organic electronics. The pyrazine ring system is known for its conjugated π-systems, which facilitate electron delocalization and enhance electrical conductivity. By incorporating this compound into polymer blends or thin films, researchers have explored its potential as a component in organic photovoltaic devices (OPVs) and light-emitting diodes (OLEDs). Initial studies suggest that the compound can improve charge transport properties and device efficiency when used as an interlayer material.
From an environmental perspective, CAS No. 17231-59-3 has been investigated for its role in green chemistry applications. Its use as a catalyst or solvent in eco-friendly chemical processes has gained attention due to its ability to reduce waste generation and improve reaction efficiency. Recent advancements in asymmetric catalysis have leveraged this compound's chiral properties to develop enantioselective reactions that minimize byproduct formation.
In conclusion, CAS No. 17231-59-3 (2-Pyrazinecarbonitrile, 3,5-diamino-6-chloro) is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable intermediate in drug discovery, materials science, organic electronics, and green chemistry. As research continues to uncover new synthetic methods and applications for this compound, CAS No. 17231-59-3 is poised to play an increasingly important role in advancing modern chemical technologies.
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